Amfenac, chemically known as 2-amino-3-benzoylphenylacetic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) [, , ]. It belongs to the arylacetic acid derivative class of NSAIDs []. While not commercially available as a primary drug, it serves as the pharmacologically active metabolite of Nepafenac, a prodrug commonly used in ophthalmology [, , , ]. Due to its potent anti-inflammatory properties, Amfenac plays a crucial role in scientific research, particularly in understanding inflammatory processes and exploring potential therapeutic applications in various diseases [, , ].
The synthesis of amfenac involves several key steps, typically starting from 2-amino-3-benzoylphenylacetic acid. The process can be summarized as follows:
The stability of amfenac formulations has been a focus of research, leading to methods that incorporate stabilizing agents like magnesium carbonate to prevent degradation during storage .
Amfenac has the chemical formula C15H13NO3 and a molecular weight of approximately 255.27 g/mol. Its structure features a central phenyl ring attached to an acetic acid moiety, with an amino group at the para position relative to the benzoyl group.
This structure contributes to its pharmacological activity by allowing interaction with cyclooxygenase enzymes through hydrogen bonding and hydrophobic interactions .
Amfenac undergoes various chemical reactions, primarily related to its therapeutic activity:
The mechanism of action of amfenac involves:
Pharmacokinetic studies have shown that after administration, amfenac reaches peak plasma concentrations within hours, demonstrating effective absorption and distribution in tissues .
Amfenac exhibits several notable physical and chemical properties:
Data from studies indicate that amfenac retains its efficacy under controlled conditions but may degrade under extreme temperatures or humidity .
Amfenac has several applications in medical science:
Amfenac (chemically designated as 2-amino-3-benzoylbenzeneacetic acid) is a potent non-selective cyclooxygenase inhibitor that targets both COX-1 and COX-2 isoforms. Biochemical analyses demonstrate that amfenac inhibits COX-1 with an IC50 of 250 nM and COX-2 with an IC50 of 150 nM in vitro [7]. This yields a COX-1/COX-2 inhibitory ratio of approximately 1.67 (250/150), classifying amfenac as a balanced non-selective NSAID rather than a COX-2 preferential agent. The molecular basis for this dual inhibition lies in amfenac's competitive binding at the cyclooxygenase active site, where it sterically hinders arachidonic acid access, thereby preventing its conversion to prostaglandin H2 [5] [9].
Table 1: Cyclooxygenase Inhibition Profile of Amfenac Compared to Reference NSAIDs
Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-1/COX-2 Ratio |
---|---|---|---|
Amfenac | 250 | 150 | 1.67 |
Celecoxib | 82,000 | 6,800 | 12.06 |
Diclofenac | 76 | 26 | 2.92 |
Indomethacin | 9 | 310 | 0.03 |
SC-560 (COX-1 selective) | 4.8 | 1,400 | 0.0034 |
Source: Human monocyte assay data [7] [9]
This balanced inhibition profile enables amfenac to suppress pro-inflammatory prostaglandins derived from COX-2 while moderately affecting COX-1-mediated physiological prostaglandins. The clinical implication is a dual impact on both inflammation and platelet function, though the latter effect is less pronounced than with highly COX-1-selective agents like aspirin [6].
Beyond its competitive inhibition, amfenac exhibits unique time-dependent irreversible binding to both COX isoforms. Kinetic studies reveal that amfenac's initial reversible interaction transitions to covalent modification of the cyclooxygenase active site over time, resulting in prolonged enzyme inactivation [3] [8]. This phenomenon is mechanistically distinct from classical NSAIDs like ibuprofen (purely competitive) and aspirin (irreversible acetylation). The time-dependent inhibition arises from amfenac's molecular rearrangement within the COX binding pocket, forming a stable acyl-enzyme complex that resists dissociation [8].
This irreversible inhibition extends amfenac's pharmacodynamic activity beyond its pharmacokinetic presence, particularly in ocular tissues where sustained suppression of prostaglandin synthesis is therapeutically advantageous. In ex vivo assays, retinal tissues pretreated with amfenac show significantly reduced prostaglandin E2 (PGE2) production even after extensive washing, confirming persistent enzyme blockade [8]. This property may explain the observed clinical efficacy of its prodrug (nepafenac) in maintaining therapeutic concentrations in posterior ocular segments despite topical administration [1].
Amfenac functions as the biologically active metabolite of nepafenac (2-amino-3-benzoylbenzeneacetamide), a prodrug specifically engineered for enhanced ocular penetration. The bioconversion occurs via enzymatic hydrolysis catalyzed by intraocular amidases and hydrolases [1] [3]. Nepafenac's amide bond renders it non-ionized at physiological pH, conferring superior corneal permeability compared to conventional acidic NSAIDs—demonstrated by a 6-fold higher corneal penetration than diclofenac in vitro [3].
Upon traversing the cornea, nepafenac undergoes rapid hydrolysis in aqueous humor and ocular tissues. Pharmacokinetic studies in cataract surgery patients reveal peak aqueous humor concentrations of 177 ng/mL for nepafenac and 44.8 ng/mL for amfenac within 1 hour post-topical administration [1]. The metabolic conversion is near-complete (>90%) in vascularized ocular tissues due to their high hydrolase content. Crucially, this activation occurs downstream of corneal absorption, minimizing prodrug loss and maximizing intraocular bioavailability of amfenac [1] [4].
The hydrolysis of nepafenac to amfenac exhibits marked tissue-specific variability within the eye, governed by differential expression of hydrolase enzymes. Quantitative analysis in animal models demonstrates hydrolase activity in the retina and choroid is 20-fold higher than in the cornea, while the ciliary body exhibits intermediate activity (2-fold higher than cornea) [1] [3]. This gradient directs amfenac generation preferentially toward posterior segments:
Table 2: Tissue-Specific Hydrolase Activity and Nepafenac Conversion in Ocular Structures
Ocular Tissue | Relative Hydrolase Activity | Amfenac Generation Rate | Clinical Implication |
---|---|---|---|
Cornea | 1x (baseline) | Low | Limited local activation |
Ciliary Body | 2x | Moderate | Anterior inflammation control |
Retina/Choroid | 20x | High | Targeted posterior segment delivery |
Source: Ocular tissue homogenate assays [1] [3]
This spatial bioconversion efficiency enables nepafenac to function as a targeted drug delivery system for posterior eye diseases. In the rat oxygen-induced retinopathy (OIR) model, topical nepafenac achieves sufficient retinal concentrations to suppress pathological neovascularization by 58–72%, outperforming equimolar doses of ketorolac or diclofenac [4] [8]. The mechanism involves amfenac-mediated inhibition of VEGF-induced endothelial cell proliferation and tube formation, attributable to both COX-dependent suppression of prostanoids and COX-independent effects on angiogenic signaling [8]. The high hydrolase activity in retinal Müller cells further localizes amfenac production at sites of ischemic inflammation, enhancing its therapeutic precision [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7